molecular formula C26H29NO6 B12164532 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12164532
M. Wt: 451.5 g/mol
InChI Key: VHZHJOVILRDOBS-UHFFFAOYSA-N
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Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a benzyl group, a methyl group, and a tert-butoxycarbonyl-protected amino butanoate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the tert-Butoxycarbonyl-Protected Amino Butanoate: This step involves the reaction of the chromen-2-one derivative with tert-butoxycarbonyl-protected amino butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butoxycarbonyl-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromen-2-one core is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the tert-butoxycarbonyl-protected amino group allows for the development of prodrugs that can be activated in vivo.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The tert-butoxycarbonyl-protected amino group can be cleaved in vivo, releasing the active amino butanoate moiety, which can interact with specific biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl butanoate
  • 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-aminobutanoate

Uniqueness

Compared to similar compounds, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the tert-butoxycarbonyl-protected amino group. This protection group allows for selective deprotection under mild conditions, making it a versatile intermediate in synthetic chemistry. Additionally, the combination of the chromen-2-one core with the benzyl and methyl groups provides a unique scaffold for the development of bioactive molecules.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C26H29NO6/c1-17-20-13-12-19(31-23(28)11-8-14-27-25(30)33-26(2,3)4)16-22(20)32-24(29)21(17)15-18-9-6-5-7-10-18/h5-7,9-10,12-13,16H,8,11,14-15H2,1-4H3,(H,27,30)

InChI Key

VHZHJOVILRDOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

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